β1-Selectivity Quantification: Esmolol vs. Landiolol, Metoprolol, Propranolol
Esmolol exhibits a β1/β2 receptor selectivity ratio of 33:1 (30-fold in recombinant HEK293 cell assays), which is substantially higher than metoprolol (2.3:1) and propranolol (0.68:1) but lower than landiolol (255:1 or 216-fold) [1]. In a radioreceptor assay using human volunteers, esmolol infusion at 500 μg/kg/min achieved maximal β1-receptor occupancy of 84.7% while β2-receptor occupancy remained below the detection limit [2].
| Evidence Dimension | β1/β2 selectivity ratio |
|---|---|
| Target Compound Data | Esmolol β1/β2 selectivity ratio = 33 (30-fold selectivity in HEK293 cells) |
| Comparator Or Baseline | Landiolol = 255 (216-fold); Metoprolol = 2.3; Propranolol = 0.68 |
| Quantified Difference | Esmolol is 14.3× more β1-selective than metoprolol and 48.5× more than propranolol; landiolol is 7.7× more selective than esmolol |
| Conditions | Recombinant human β1/β2 receptor binding assays; radioreceptor assay in human volunteers |
Why This Matters
β1-selectivity dictates the therapeutic window between desired cardiac rate control and unwanted bronchoconstriction; esmolol's 33:1 ratio defines its safety profile in patients with reactive airway disease relative to nonselective alternatives.
- [1] Table I. β-blocker β1/β2 selectivity ratios: Landiolol 255, Esmolol 33, Atenolol 4.3, Metoprolol 2.3, Propranolol 0.68. View Source
- [2] Volz-Zang C, Eckrich B, Jahn P, Schneidrowski B, Schulte B, Palm D. Esmolol, an ultrashort-acting, selective β1-adrenoceptor antagonist: pharmacodynamic and pharmacokinetic properties. Eur J Clin Pharmacol. 1994;46(5):399-404. doi: 10.1007/BF00191900. View Source
